

An In-depth Technical Guide to H-Val-allyl ester p-tosylate

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Compound of Interest

Compound Name: *h-Val-allyl ester p-tosylate*

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This technical guide provides comprehensive information on **H-Val-allyl ester p-tosylate**, a key building block in modern peptide synthesis. The document outlines its chemical properties, experimental protocols for its application, and a visual representation of its role in solid-phase peptide synthesis (SPPS).

Core Compound Data

H-Val-allyl ester p-tosylate is the p-toluenesulfonate salt of the allyl ester of the amino acid L-valine. The tosylate salt form enhances the compound's stability and handling properties, making it a reliable reagent in multi-step organic synthesis.^[1] It is widely utilized in the pharmaceutical and chemical industries as a versatile building block.^[2]

Below is a summary of its key quantitative properties:

Property	Value
Molecular Weight	329.41 g/mol
Molecular Formula	C ₁₅ H ₂₃ NO ₅ S
CAS Number	88224-02-6
Appearance	White solid
Melting Point	117-120 °C
Storage Temperature	2-8°C
Synonyms	L-Valine allyl ester p-toluenesulfonate salt, H-Val-OAll·TosOH

Role in Peptide Synthesis

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. **H-Val-allyl ester p-tosylate** serves as a C-terminal amino acid derivative where the carboxylic acid group is protected as an allyl ester. The allyl protecting group is advantageous because it is stable under the conditions used for the removal of common N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), making it an "orthogonal" protecting group.^[3] This orthogonality allows for selective deprotection and modification of the peptide, such as on-resin cyclization.^{[4][5]}

Experimental Protocols

The following protocols describe the general use of **H-Val-allyl ester p-tosylate** in the context of Solid-Phase Peptide Synthesis (SPPS), specifically focusing on the deprotection of the allyl ester.

3.1. Incorporation of H-Val-allyl ester into the Peptide Chain

The initial valine residue is typically coupled to a resin support. If starting with the free acid of a protected valine, standard coupling reagents like HBTU/HOBt can be used. In the case of using **H-Val-allyl ester p-tosylate** directly, it would be introduced in a solution-phase synthesis or coupled to a resin-bound peptide chain.

3.2. Deprotection of the Allyl Ester Group

The removal of the allyl ester is a critical step to liberate the C-terminal carboxylic acid for subsequent reactions, such as cyclization or fragment condensation. This is typically achieved using a palladium(0) catalyst.

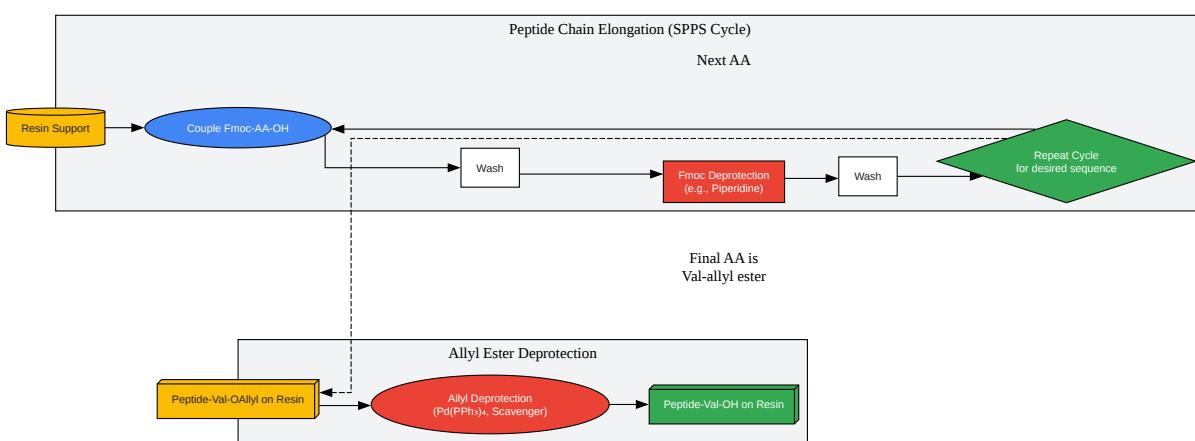
General Protocol for Allyl Ester Deprotection:[6]

- **Resin Swelling:** Swell the peptide-bound resin in a suitable solvent such as chloroform (CHCl_3) or dichloromethane (DCM).
- **Reagent Preparation:** Prepare a solution containing the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$), and a scavenger for the allyl group, such as phenylsilane or acetic acid/N-methylmorpholine.
- **Deprotection Reaction:** Suspend the swollen resin in the reaction solvent and add the deprotection reagents. A typical mixture would involve:
 - Chloroform (approx. 35 mL per gram of resin)
 - Acetic acid (0.5 mL per gram of resin)
 - N-methylmorpholine (2 mL per gram of resin)
 - $\text{Pd}(\text{PPh}_3)_4$ (0.3 equivalents based on resin substitution)
- **Reaction Conditions:** Shake the mixture at room temperature for 20 to 60 minutes. The reaction progress can be monitored by analytical techniques such as HPLC.
- **Washing:** After the reaction is complete, filter the resin and wash it thoroughly with a solvent like DCM to remove the catalyst and byproducts.

Recent advancements have shown that this deprotection can be accelerated using microwave irradiation, significantly reducing reaction times.[4][7]

Visualizing the Workflow

The following diagram illustrates the logical workflow of incorporating an amino acid with an allyl ester protecting group in solid-phase peptide synthesis and its subsequent deprotection.



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SPPS Workflow with Allyl Ester Protection

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